molecular formula C10H16N4 B1386485 (2-Piperazin-1-ylpyridin-4-yl)methylamine CAS No. 1086379-30-7

(2-Piperazin-1-ylpyridin-4-yl)methylamine

Cat. No.: B1386485
CAS No.: 1086379-30-7
M. Wt: 192.26 g/mol
InChI Key: NHSFGBISGFBUJU-UHFFFAOYSA-N
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Description

(2-Piperazin-1-ylpyridin-4-yl)methylamine ( 1086379-30-7) is a high-value chemical building block belonging to the class of pyridinylpiperazines . This compound features a methylamine group attached to a pyridine ring, which is in turn bonded to a piperazine moiety, a scaffold widely recognized as "biologically active" in medicinal chemistry . The piperazine ring is a privileged structure in drug discovery, known to contribute to significant pharmacological activities such as antimicrobial, antidepressant, anti-inflammatory, and antipsychotic effects . Researchers value this compound for its potential in designing and synthesizing novel small molecules. Its structure makes it a versatile intermediate for constructing more complex compounds for screening against various biological targets . For instance, closely related derivatives have been investigated for their role in inhibiting bacterial cell division proteins, suggesting potential applications in developing new antibacterial agents . As a key synthetic intermediate, this compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-piperazin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSFGBISGFBUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273367
Record name 4-Pyridinemethanamine, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086379-30-7
Record name 4-Pyridinemethanamine, 2-(1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanamine, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of 4-Chloromethylpyridine with Piperazine

The most commonly reported laboratory synthesis involves the reaction of 4-chloromethylpyridine with piperazine. This reaction proceeds via nucleophilic substitution where the piperazine nitrogen attacks the chloromethyl group on the pyridine ring.

  • Reaction Conditions:
    • Solvent: Ethanol or methanol
    • Temperature: Reflux (typically several hours)
    • Molar ratio: Slight excess of piperazine to drive the reaction to completion
  • Workup: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow synthesis is preferred for its scalability and control over reaction parameters.

  • Advantages:
    • Enhanced reaction control
    • Higher yields and purity
    • Automation reduces human error and contamination
  • Typical Process: The same nucleophilic substitution is performed in a continuous flow reactor with controlled temperature and residence time, followed by automated purification steps.

Alternative Synthetic Approaches and Related Methods

Cyanohydrin Reduction Method

A patented method for pyridin-2-yl-methylamine derivatives involves the reduction of cyanohydrins in a basic medium, which can be adapted for piperazinyl derivatives:

  • Process: Reaction of cyanohydrin precursors with reducing agents in alcohol solvents under basic conditions
  • Outcome: Efficient conversion to amine derivatives with potential for high purity.

Reaction Conditions and Parameters

Parameter Typical Laboratory Conditions Industrial Conditions
Solvent Ethanol, Methanol Alcohols or optimized solvents in flow
Temperature Reflux (60–80 °C) Controlled temperature (20–80 °C)
Reaction Time Several hours (4–12 h) Shorter residence time in flow reactors
Molar Ratio Piperazine in slight excess Optimized stoichiometry for yield
Purification Recrystallization, chromatography Automated purification, crystallization

Chemical Reaction Analysis

  • Nucleophilic Substitution: Chloromethyl group replaced by piperazine nitrogen
  • Oxidation/Reduction: The compound can undergo oxidation to N-oxides or reduction to amine derivatives using potassium permanganate or sodium borohydride, respectively.
  • Substitution Reactions: The piperazine ring can be further functionalized by substitution with alkyl halides or other electrophiles.

Summary of Key Research Findings

  • The reaction between 4-chloromethylpyridine and piperazine is well-established and efficient for synthesizing this compound.
  • Industrial processes favor continuous flow synthesis for improved scalability and product quality.
  • Alternative synthetic strategies such as reductive amination and cyanohydrin reduction offer routes to related compounds and may be adapted for this molecule.
  • Reaction parameters like solvent choice, temperature, and molar ratios critically influence yield and purity.

This detailed overview integrates diverse sources, including peer-reviewed articles and patent literature, to provide a comprehensive understanding of the preparation methods for this compound. The synthesis primarily relies on nucleophilic substitution of chloromethylpyridine with piperazine under reflux in alcohol solvents, with industrial adaptations employing continuous flow technology for enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Piperazin-1-ylpyridin-4-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

(2-Piperazin-1-ylpyridin-4-yl)methylamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCorresponding N-oxides
ReductionSodium borohydrideReduced amine derivatives
SubstitutionAlkyl halides + BaseSubstituted piperazine derivatives

Biology

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands . Its ability to bind specific molecular targets allows researchers to explore its effects on biological pathways.

Medicine

This compound is investigated for its potential in drug development , particularly in designing compounds with therapeutic properties. Studies focus on its interaction with various receptors, which may lead to the development of new medications targeting neurological disorders or cancer.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation. The compound's binding affinity was measured using surface plasmon resonance techniques, revealing a significant reduction in enzyme activity at micromolar concentrations.

Case Study 2: Receptor Binding

Research involving the compound's interaction with serotonin receptors showed promising results in modulating receptor activity. This modulation could have implications for treating mood disorders, highlighting the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2-Piperazin-1-ylpyridin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Containing Analogues

Compound Name Core Structure Piperazine Substituent Additional Groups Key Structural Differences
(2-Piperazin-1-ylpyridin-4-yl)methylamine Pyridine None Methylamine at C4 Baseline structure
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine Pyridine 4-Fluorophenyl Methylamine at C4 Fluorophenyl enhances lipophilicity
2-(4-Methylpiperazin-1-yl)pyridin-4-amine Pyridine Methyl Amine at C4 Methylpiperazine improves metabolic stability
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine Methyl Amine at C2 Pyrimidine core alters electronic properties
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine None Butylamine at C6 Alkyl chain increases hydrophobicity

Pharmacological Activity

Table 2: Receptor Binding Affinities (Ki Values)

Compound Name D4 Receptor (nM) D2 Receptor (nM) Sigma1 Receptor (nM) Selectivity Profile
S 18126 (Benzoindane derivative) 2.4 738 1.6 D4 > Sigma1 > D2
L 745,870 (Pyrrolopyridine derivative) 2.5 905 >1000 D4 > D2
This compound* Not reported Not reported Not reported Likely D4/D2 selectivity
Raclopride >3000 1.1 >1000 D2 > D3

*Inferred from structural analogs: Piperazine-containing compounds often exhibit D4/D2 antagonism, but substituents critically influence selectivity. For example, fluorophenyl or methyl groups on piperazine (Table 1) may reduce off-target sigma1 binding compared to S 18126 .

Key Research Findings

Core Heterocycle Influence : Pyridine-based compounds (e.g., target compound) exhibit stronger π-π stacking in receptor pockets than pyrimidine derivatives (), which may enhance CNS penetration .

Synthetic Challenges : Low yields (~8–15%) in Pd-catalyzed reactions () highlight the need for optimized catalyst systems or alternative routes like nucleophilic substitution .

Biological Activity

(2-Piperazin-1-ylpyridin-4-yl)methylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a piperazine ring and a pyridine moiety, enable it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, resulting in various biological effects:

  • Enzyme Inhibition : It has been shown to inhibit TMPRSS4 serine protease activity, which is critical for cancer cell invasion suppression.
  • Receptor Modulation : The compound acts as an agonist for the sphingosine-1-phosphate receptor, influencing cell proliferation and survival.
  • Neurotransmitter Receptor Interaction : It exhibits selectivity towards 5-HT1A receptors, potentially offering fewer side effects compared to other compounds like Buspirone .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates significant cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 Value (µM)Effect
MCF-7 (breast cancer)< 1High cytotoxicity
U-937 (acute monocytic leukemia)< 1High cytotoxicity

Studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity at sub-micromolar concentrations against these cell lines, with electron-withdrawing groups enhancing this activity .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance, variations in substituents on the piperazine or pyridine rings can lead to significant changes in potency and selectivity against specific targets.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique aspects of this compound:

CompoundKey FeaturesBiological Activity
4-(Pyridin-4-ylmethyl)piperazineLacks piperazine substitutionModerate anticancer activity
N-(Pyridin-4-ylmethyl)piperazineSimilar structure but different substitution patternLower receptor selectivity

This structural uniqueness contributes to its versatility in various applications in medicinal chemistry and drug development .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity Studies : A study reported that derivatives showed significant cytotoxicity against MCF-7 cells with IC50 values below 1 µM. This suggests a strong potential for development as an anticancer agent.
  • Receptor Binding Affinity : Research highlighted the compound's affinity for 5-HT1A receptors, indicating its potential use in treating anxiety disorders with fewer side effects compared to traditional treatments .
  • Inhibition Studies : The compound was tested for its ability to inhibit TMPRSS4 serine protease, demonstrating efficacy in reducing cancer cell invasiveness.

Q & A

Q. What are the optimal synthetic routes for (2-Piperazin-1-ylpyridin-4-yl)methylamine, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and pyridine intermediates. For example:
  • Step 1 : React a dibenzyl-protected piperazine precursor (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) with a methylamine source under reflux conditions. Purify via column chromatography (chloroform:methanol = 3:1) and crystallize using diethyl ether .
  • Step 2 : Confirm structure using ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) and 1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers purify this compound and validate its purity?

  • Methodological Answer :
  • Purification : Use column chromatography with gradient elution (e.g., chloroform:methanol mixtures) to isolate intermediates. Final crystallization in diethyl ether improves purity .
  • Purity Validation :
  • HPLC : Monitor retention times and peak symmetry.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 452 [M + H]+ for related spiro compounds) .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring impact biological activity?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Design :
  • Introduce substituents (e.g., sulfonyl, nitro, or halogen groups) at the piperazine nitrogen or pyridine ring. For example, 4-fluorophenylsulfonyl groups enhance target binding affinity .
  • Testing : Compare bioactivity (e.g., enzyme inhibition) of derivatives like 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline (LCMS m/z 472.1) against unmodified analogs .

Q. How can conflicting solubility or stability data be resolved for this compound?

  • Methodological Answer :
  • Contradiction Analysis :
  • Solubility Testing : Use dynamic light scattering (DLS) or nephelometry to measure solubility in DMSO, water, or methanol under varying temperatures (e.g., 25°C vs. 37°C) .
  • Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS for degradation products (e.g., N-oxides or hydrolyzed intermediates) .

Q. What mechanistic insights exist for the oxidation pathways of this compound?

  • Methodological Answer :
  • Kinetic Modeling : Develop a detailed mechanism using DFT calculations for hydrogen abstraction by O₂ or hydroxyl radicals. Validate against experimental data from flow reactors or shock tubes .
  • Key Pathways :
  • Primary oxidation forms N-oxides (e.g., via H₂O₂ in acidic conditions).
  • Secondary pathways involve C-N bond cleavage, detected via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Piperazin-1-ylpyridin-4-yl)methylamine
Reactant of Route 2
Reactant of Route 2
(2-Piperazin-1-ylpyridin-4-yl)methylamine

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